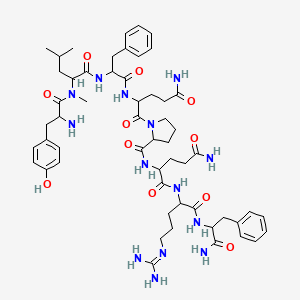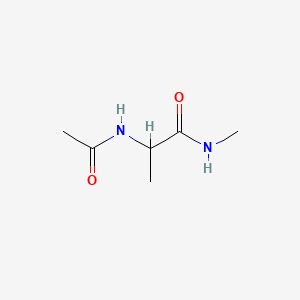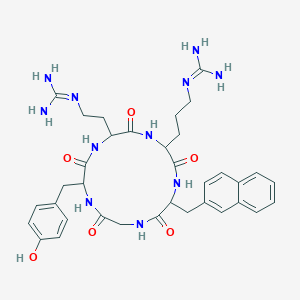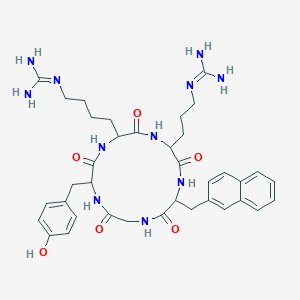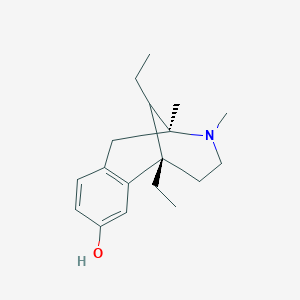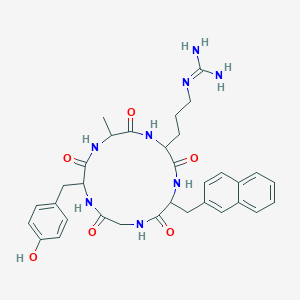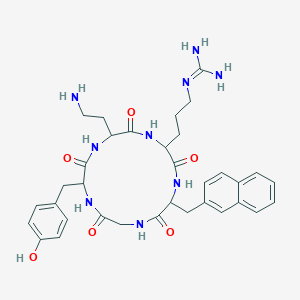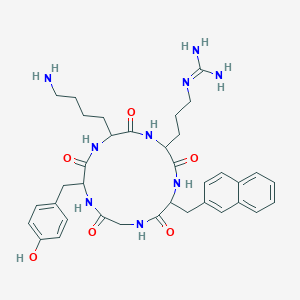
cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a cyclic peptide composed of five amino acids: naphthylalanine, glycine, D-tyrosine, lysine, and arginine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, naphthylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.
Industrial Production Methods
Industrial production of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for adding alkyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the peptide.
Applications De Recherche Scientifique
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its stability and bioactivity.
Biochemistry: Used as a model compound to study peptide interactions and folding.
Drug Delivery: Its cyclic structure makes it a candidate for drug delivery systems, enhancing stability and bioavailability.
Industrial Applications: Potential use in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and modifications of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(-Gly-D-Tyr-Lys-Arg-): Lacks the naphthylalanine residue, which may affect its binding properties and stability.
Cyclo(-Nal-Gly-Tyr-Lys-Arg-): Contains L-tyrosine instead of D-tyrosine, potentially altering its biological activity.
Uniqueness
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is unique due to the presence of naphthylalanine and D-tyrosine, which confer specific structural and functional properties. These modifications can enhance its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C36H47N9O6 |
|---|---|
Poids moléculaire |
701.8 g/mol |
Nom IUPAC |
2-[3-[14-(4-aminobutyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C36H47N9O6/c37-16-4-3-8-27-33(49)43-28(9-5-17-40-36(38)39)34(50)45-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(48)41-21-31(47)42-30(35(51)44-27)19-22-11-14-26(46)15-12-22/h1-2,6-7,10-15,18,27-30,46H,3-5,8-9,16-17,19-21,37H2,(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,45,50)(H4,38,39,40) |
Clé InChI |
KHAJTASUXODXRA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN)CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


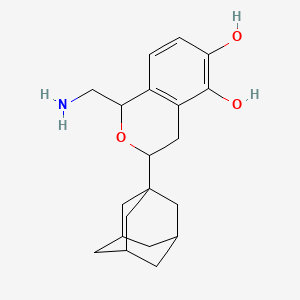
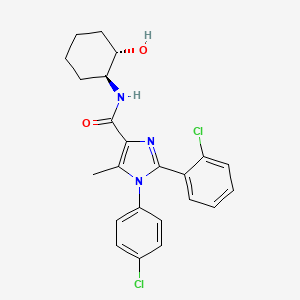
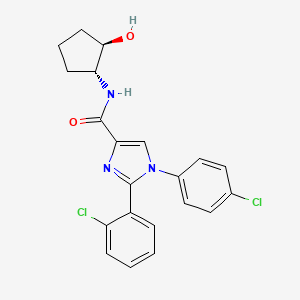
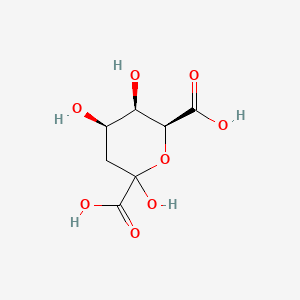
![7-[3-[(Phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10795157.png)
![(1S,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10795162.png)
